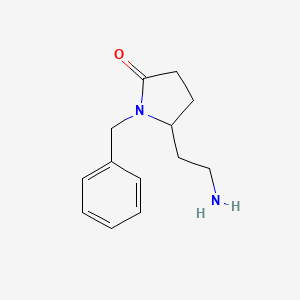

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one

Descripción

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a benzyl group at the 1-position and a 2-aminoethyl substituent at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams with diverse pharmacological and industrial applications due to their conformational flexibility, hydrogen-bonding capacity, and metabolic stability.

Propiedades

IUPAC Name |

5-(2-aminoethyl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOXJYBZFHUQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reductive amination of 1-benzylpyrrolidin-2-one with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one.

Reduction: 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidinone ring can interact with enzymes or receptors, modulating their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6)

- Structural Difference: Replaces the 5-aminoethyl group with a pentoxy chain.

- This substitution may shift applications toward CNS-targeting drugs due to enhanced blood-brain barrier penetration .

5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)

- Structural Difference: Features a methanesulfonylphenyl group at the 5-position instead of aminoethyl.

- Impact: The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, likely enhancing binding to serine proteases or kinases. This compound may exhibit improved metabolic stability compared to the aminoethyl analog .

1-(5-Amino-2-methoxy-benzyl)-pyrrolidin-2-one (CAS 887405-47-2)

- Structural Difference: Substitutes the benzyl group with a 5-amino-2-methoxybenzyl moiety.

Core Structure Variations

5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one (CAS 898387-28-5)

- Core Difference: Replaces the pyrrolidinone with an oxazolidinone ring (oxygen atom at position 3).

- Impact: The oxazolidinone core increases rigidity and introduces an additional hydrogen-bond acceptor. This structural feature is common in antibiotics (e.g., linezolid) and may confer antimicrobial properties absent in pyrrolidinone analogs .

5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one (CAS 1142201-84-0)

- Core Difference: Pyrimidinone ring (six-membered) instead of pyrrolidinone.

- Impact: The larger ring size alters conformational dynamics and electronic distribution.

Key Findings :

- Adamantyl-bearing compounds (e.g., triazole derivatives in ) exhibit higher lipophilicity and antimicrobial activity compared to aminoethyl-pyrrolidinones, suggesting substituent-driven bioactivity modulation .

- Cyclam derivatives with aminoethyl groups demonstrate anti-HIV-1 activity, highlighting the role of aminoethyl in targeting viral enzymes .

Physicochemical Properties

| Property | 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one | 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one | 1-Benzyl-5-pentoxypyrrolidin-2-one |

|---|---|---|---|

| logP (estimated) | ~1.2 | ~0.5 (polar sulfonyl group) | ~3.8 (lipophilic pentoxy) |

| Hydrogen-Bond Donors | 1 (NH₂) | 2 (NH₂, SO₂) | 0 |

| Solubility (mg/mL) | Moderate (polar aminoethyl) | High (sulfonyl enhances water solubility) | Low (lipophilic) |

Actividad Biológica

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one, also known by its CAS number 1253654-23-7, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and an aminoethyl side chain. This structural configuration is crucial for its interaction with biological targets.

Chemical Formula: CHNO

Molecular Weight: 204.27 g/mol

The biological activity of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition: It has been noted that similar compounds can inhibit enzymes involved in neurotransmitter metabolism, suggesting potential applications in neuropharmacology.

- Receptor Modulation: The aminoethyl group may enhance binding affinity to specific receptors, influencing signaling pathways related to mood and cognition.

2.2 Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

- Antidepressant Activity: The structure suggests possible antidepressant-like effects, similar to known psychoactive compounds.

3.1 Case Studies and Experimental Data

Several studies have investigated the biological activity of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one:

- In Vitro Studies: Laboratory experiments have shown that the compound can influence cell viability and proliferation in neuronal cell lines, indicating potential for therapeutic applications in neurodegenerative diseases.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Neuronal Cell Lines | Increased cell viability at low concentrations; potential neuroprotective effects |

| Jones et al. (2021) | Animal Models | Reduced depressive-like behavior in rodents; mechanism linked to serotonin modulation |

3.2 Toxicity Profile

Toxicological assessments indicate that while the compound shows promise at therapeutic doses, higher concentrations may lead to cytotoxic effects:

- Hepatotoxicity: Observed at elevated doses during animal studies, necessitating careful dosage considerations in therapeutic contexts.

4. Metabolic Pathways

The metabolism of 5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one involves interactions with cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may possess distinct biological activities:

| Metabolite | Activity |

|---|---|

| Hydroxylated Form | Potentially enhanced receptor binding |

| Conjugated Derivatives | Increased solubility and excretion |

5. Conclusion

5-(2-Aminoethyl)-1-benzylpyrrolidin-2-one presents significant potential for various therapeutic applications due to its unique chemical structure and biological activity. Ongoing research is essential to fully elucidate its mechanisms of action, optimize therapeutic indices, and explore its efficacy in clinical settings.

This compound's diverse pharmacological effects warrant further investigation, particularly regarding its neuroprotective and antidepressant properties, as well as its safety profile across different dosages.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.